
Noremopamil
Overview
Description
Noremopamil is a chemical compound known for its role as a calcium entry blocker. It is also used as a precursor for radiolabelling emopamil . The compound has a molecular formula of C22H28N2 and a molecular weight of 320.47 . This compound is primarily utilized in scientific research and has various applications in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Noremopamil can be synthesized through several methods. One notable synthetic route involves the reaction of α-isopropylbenzyl cyanide with N-(3-chloropropyl)phenethylamine in the presence of a phase transfer catalyst . This method yields the desired compound with high chemical and optical purity. Another method involves the transformation of a chiral epoxyalcohol using methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) as the key reagent . This approach also provides high yields and minimal purification steps.
Chemical Reactions Analysis
Noremopamil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Noremopamil has diverse applications in scientific research. It is extensively used to study cardiovascular systems due to its calcium entry blocking properties. Additionally, it serves as a precursor for radiolabelling emopamil, which is valuable in imaging studies . In the field of medicinal chemistry, this compound is explored for its potential therapeutic effects, including its use in treating hypoxic conditions . The compound’s unique properties make it a valuable tool for advancing scientific knowledge and enhancing various research areas.
Mechanism of Action
Noremopamil exerts its effects by blocking calcium entry into cells. This action is primarily mediated through its interaction with calcium channels, preventing the influx of calcium ions . By inhibiting calcium entry, this compound can modulate various physiological processes, including muscle contraction and neurotransmitter release. The compound’s mechanism of action is similar to that of other calcium channel blockers, but its specific molecular targets and pathways may vary depending on the context of its use .
Comparison with Similar Compounds
Noremopamil is structurally related to other calcium channel blockers, such as verapamil and emopamil. it is unique in its specific applications and properties. For instance, while verapamil is widely used in clinical settings for treating cardiovascular conditions, this compound is primarily utilized in research . Emopamil, on the other hand, is often used in radiolabelling studies . The structural similarities and differences between these compounds highlight their distinct roles and applications in scientific research and medicine.
Similar Compounds
- Verapamil
- Emopamil
- Norepinephrine
This compound’s unique properties and applications make it a valuable compound in various scientific research fields. Its ability to block calcium entry and its use as a precursor for radiolabelling emopamil underscore its significance in advancing scientific knowledge and enhancing research capabilities.
Properties
IUPAC Name |
2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJSQALWXRRRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


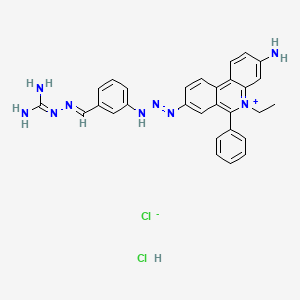
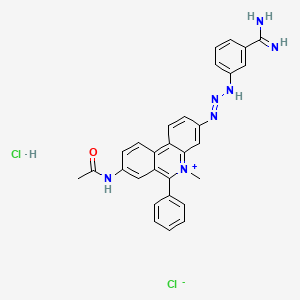

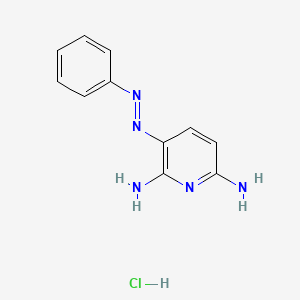
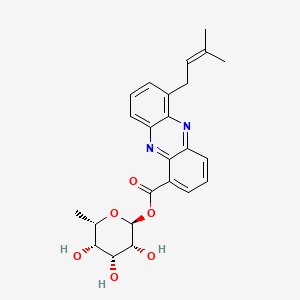


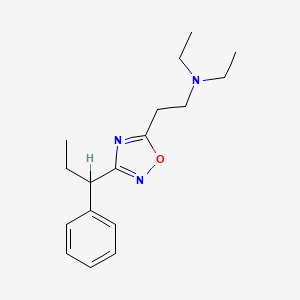
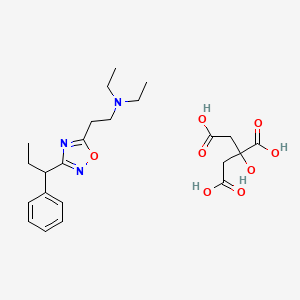
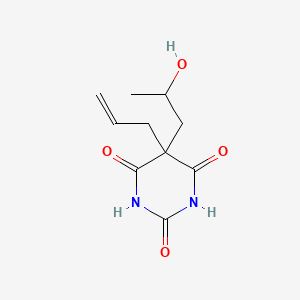
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
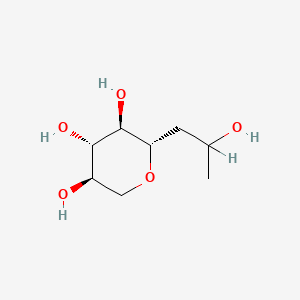
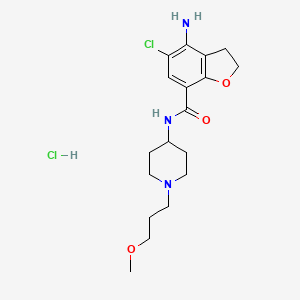
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
